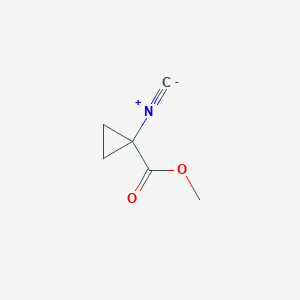
Methyl-(-1-isocyanocyclo-propyl)carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-(-1-isocyanocyclo-propyl)carboxylate is an organic compound that belongs to the class of carboxylate esters. This compound is characterized by the presence of a methyl ester group attached to a cyclopropyl ring, which is further substituted with an isocyanate group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl-(-1-isocyanocyclo-propyl)carboxylate typically involves the reaction of cyclopropylcarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The isocyanate group can be introduced through a subsequent reaction with phosgene or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain product quality and yield.
化学反应分析
Types of Reactions
Methyl-(-1-isocyanocyclo-propyl)carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid derivatives.
Reduction: Cyclopropylmethanol derivatives.
Substitution: Urea or carbamate derivatives, depending on the nucleophile used.
科学研究应用
Methyl-(-1-isocyanocyclo-propyl)carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl-(-1-isocyanocyclo-propyl)carboxylate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme activity, protein function, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
Methyl cyclopropylcarboxylate: Lacks the isocyanate group, making it less reactive.
Cyclopropyl isocyanate: Does not have the ester group, limiting its solubility and reactivity in certain reactions.
Methyl isocyanate: More volatile and toxic, with different reactivity profiles.
Uniqueness
Methyl-(-1-isocyanocyclo-propyl)carboxylate is unique due to the combination of the cyclopropyl ring, ester group, and isocyanate functionality
属性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
methyl 1-isocyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H7NO2/c1-7-6(3-4-6)5(8)9-2/h3-4H2,2H3 |
InChI 键 |
NMJKNWWIYIZUFZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















